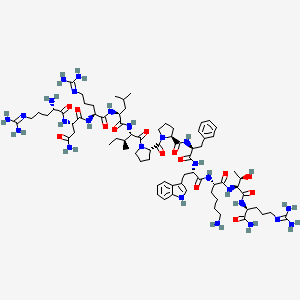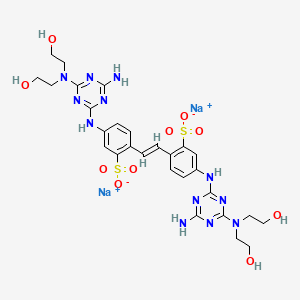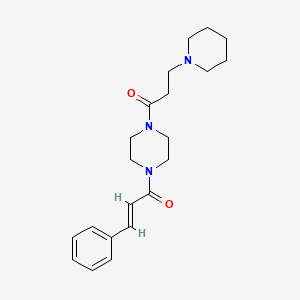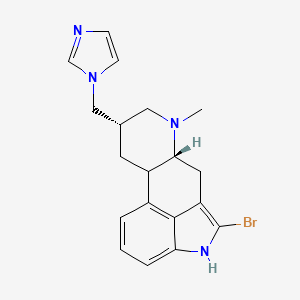
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester is an organic compound that belongs to the class of aromatic carboxylic acid esters This compound is characterized by its complex structure, which includes an aromatic ring substituted with various functional groups such as allyloxy, ethyl, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where o-Toluic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as p-toluenesulfonic acid or Lewis acids may be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mecanismo De Acción
The mechanism of action of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester involves its interaction with various molecular targets. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
o-Toluic acid, methyl ester: Similar structure but lacks the allyloxy, ethyl, and propyl groups.
p-Toluic acid, methyl ester: Isomer with the carboxylic acid group in the para position.
m-Toluic acid, methyl ester: Isomer with the carboxylic acid group in the meta position.
Uniqueness
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester is unique due to its specific substitution pattern on the aromatic ring. The presence of multiple functional groups provides a higher degree of reactivity and versatility in chemical synthesis and applications. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propiedades
Número CAS |
93809-94-0 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
methyl 3-ethyl-2-methyl-4-prop-2-enoxy-5-propylbenzoate |
InChI |
InChI=1S/C17H24O3/c1-6-9-13-11-15(17(18)19-5)12(4)14(8-3)16(13)20-10-7-2/h7,11H,2,6,8-10H2,1,3-5H3 |
Clave InChI |
UVXIFKHXIHKWIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


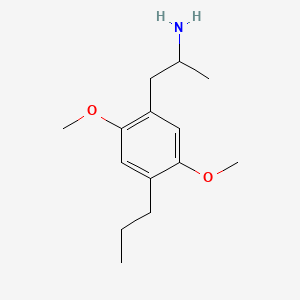

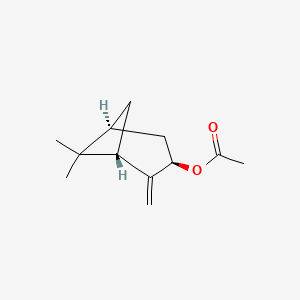
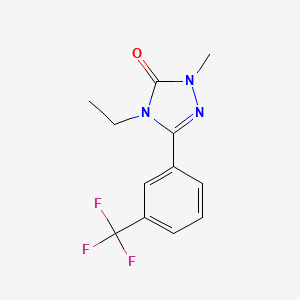
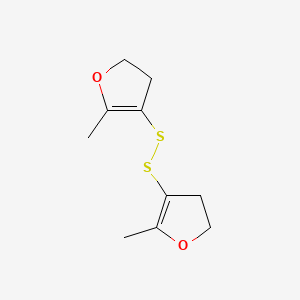
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
